molecular formula C18H22N4OS B5797936 2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

Cat. No. B5797936
M. Wt: 342.5 g/mol
InChI Key: LTSZEEOAFOURPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol, also known as ACTMP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is not yet fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. In particular, 2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has been shown to inhibit the activity of bacterial and fungal enzymes involved in cell wall synthesis, leading to the disruption of cell growth and division.
Biochemical and Physiological Effects:
2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has been shown to exhibit significant biochemical and physiological effects in various organisms. In bacteria and fungi, 2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has been shown to inhibit cell growth and division, leading to cell death. In cancer cells, 2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has been shown to induce apoptosis, a process of programmed cell death, through the inhibition of key enzymes and proteins involved in cell survival and proliferation.

Advantages and Limitations for Lab Experiments

2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has several advantages for lab experiments, including its high solubility in organic solvents, its stability under a wide range of conditions, and its ability to exhibit significant biological activity at low concentrations. However, 2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol also has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol, including the development of new antimicrobial agents based on its structure, the synthesis of novel metal complexes for anticancer therapy, and the investigation of its potential applications in nanotechnology. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other fields of science.

Synthesis Methods

2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol can be synthesized through a multistep reaction involving the condensation of 3-cyclohexyl-4-amino-5-mercapto-1,2,4-triazole with 2-hydroxy-3-allylbenzaldehyde. The resulting product is a yellow crystalline solid that is highly soluble in organic solvents.

Scientific Research Applications

2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has been shown to exhibit significant antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. In biochemistry, 2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has been used as a ligand for the synthesis of metal complexes, which have been shown to exhibit promising anticancer activity. In material science, 2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has been used as a building block for the synthesis of novel materials with potential applications in nanotechnology.

properties

IUPAC Name

3-cyclohexyl-4-[(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-2-7-13-10-6-11-15(16(13)23)12-19-22-17(20-21-18(22)24)14-8-4-3-5-9-14/h2,6,10-12,14,23H,1,3-5,7-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSZEEOAFOURPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NN2C(=NNC2=S)C3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-(prop-2-en-1-yl)phenol

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